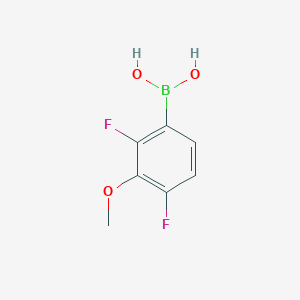

(2,4-Difluoro-3-methoxyphenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,4-difluoro-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRIQRAMCXSJILE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)OC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716606 | |

| Record name | (2,4-Difluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406482-18-6 | |

| Record name | (2,4-Difluoro-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (2,4-Difluoro-3-methoxyphenyl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary: (2,4-Difluoro-3-methoxyphenyl)boronic acid is a highly functionalized arylboronic acid that serves as a critical building block in contemporary organic synthesis and medicinal chemistry. Its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group—imparts distinct reactivity and allows for the introduction of a key pharmacophore into advanced molecular architectures. This guide provides a comprehensive overview of its chemical properties, offers detailed protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and explores its strategic importance for professionals in drug development.

Introduction to a Key Synthetic Building Block

Arylboronic acids are a cornerstone of modern carbon-carbon bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their appeal lies in their general stability, low toxicity, and high functional group tolerance compared to other organometallic reagents.[2][3] Within this class, this compound has emerged as a reagent of significant interest.

The strategic placement of its substituents is key to its utility:

-

Fluorine Atoms: The two fluorine atoms act as powerful electron-withdrawing groups by induction. In a medicinal chemistry context, fluorine substitution is a widely used strategy to enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties like lipophilicity and pKa.[4]

-

Methoxy Group: Positioned between the two fluorine atoms, the methoxy group is an electron-donating group through resonance. This electronic push-pull relationship creates a unique electronic environment that influences the reactivity of the boronic acid in cross-coupling reactions.

This guide synthesizes the available data on this compound and its close analogues to provide a working knowledge base for its effective use in a research and development setting.

Physicochemical and Structural Properties

While specific experimental data for this exact isomer is not widely published, its core properties can be determined or reliably inferred from closely related compounds and fundamental principles.

Core Properties

A summary of the key physicochemical data is presented below.

| Property | Value | Source/Method |

| IUPAC Name | This compound | --- |

| Molecular Formula | C₇H₇BF₂O₃ | Calculated |

| Molecular Weight | 187.94 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Analogy to similar compounds[5] |

| CAS Number | 1621253-15-5 | --- |

| Storage Conditions | 2-8°C, under inert, dry atmosphere | Recommended for boronic acids |

Stability and Handling

Arylboronic acids are susceptible to certain degradation pathways that users must be aware of. The primary pathway is trimerization via dehydration to form a cyclic boroxine anhydride. This process is reversible upon the addition of water. To ensure the integrity and reactivity of this compound, the following handling and storage protocols are essential:

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere such as argon or nitrogen. This minimizes exposure to atmospheric moisture and oxygen.

-

Handling: Use in a well-ventilated area, preferably a fume hood.[6][7] Avoid inhalation of dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[8]

-

Protodeboronation: Under certain conditions (particularly with unstable heteroarylboronic acids or harsh reaction conditions), cleavage of the C-B bond can occur, a process known as protodeboronation.[9] The electron-rich nature of the substituted phenyl ring in the title compound, combined with its steric hindrance, suggests moderate stability against this side reaction under standard Suzuki-Miyaura conditions.

Synthesis and Purification Workflow

The synthesis of substituted phenylboronic acids is typically achieved through the reaction of an organometallic intermediate with a trialkyl borate. The following protocol outlines a reliable method for the preparation of this compound from a commercially available haloaromatic precursor.

Proposed Synthesis Pathway

The most common route involves a halogen-metal exchange followed by borylation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative example based on established procedures for analogous compounds and should be adapted and optimized by the end-user.[10][11]

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1-bromo-2,4-difluoro-3-methoxybenzene (1.0 eq).

-

Anhydrous Solvent: Add anhydrous tetrahydrofuran (THF) via cannula to dissolve the starting material (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate formed in the next step.

-

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70°C. Stir the mixture at -78°C for 1 hour after the addition is complete.

-

Borylation: In a separate flame-dried flask, dissolve trimethyl borate (B(OMe)₃, 1.2 eq) in anhydrous THF. Add this solution dropwise to the organolithium mixture at -78°C.

-

Causality: The borate ester acts as the electrophile. The reaction must be kept cold initially to prevent the addition of more than one aryl group to the boron center.

-

-

Warm-up: After the addition, allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching & Hydrolysis: Cool the mixture to 0°C in an ice bath and cautiously quench by the slow addition of aqueous HCl (e.g., 2 M). Stir vigorously for 1-2 hours.

-

Causality: The acidic workup hydrolyzes the boronate ester intermediate to the desired boronic acid and neutralizes any remaining base.

-

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or methyl isobutyl ketone (3x).[11][12]

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurring in a non-polar solvent to yield the final product. Column chromatography on silica gel can be challenging for boronic acids due to potential decomposition, but specialized techniques or derivatization into a more stable ester (e.g., a pinacol ester) can be employed if necessary.[13][14][15]

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction forms a C(sp²)-C(sp²) bond between the boronic acid and an organohalide or triflate.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex.

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. The electronic nature of the (2,4-Difluoro-3-methoxyphenyl) group influences the rate of this crucial step.

-

Reductive Elimination: The two organic groups (R¹ and R²) are eliminated from the palladium center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This protocol is a general starting point. The choice of catalyst, ligand, base, and solvent is highly substrate-dependent and requires optimization.[16]

-

Reactor Setup: To a reaction vial or flask, add this compound (1.2 eq), the aryl halide partner (1.0 eq), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Catalyst & Ligand: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%) and a phosphine ligand (e.g., SPhos, XPhos; 2-10 mol%).

-

Causality: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands are often required for coupling with challenging substrates.

-

-

Degassing: Seal the vessel and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

-

Causality: This removes oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, Toluene/H₂O).

-

Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-110°C) for the required time (2-24 hours), monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the layers.

-

Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by flash column chromatography on silica gel.

Strategic Applications in Drug Discovery

The incorporation of the 2,4-difluoro-3-methoxyphenyl moiety is a strategic decision in the design of novel therapeutics. Boronic acids themselves have found direct application as drugs, such as the proteasome inhibitor Bortezomib.[17][18] However, the primary role of this specific building block is in the assembly of more complex molecular scaffolds.

Caption: Role of the boronic acid building block in a drug discovery workflow.

-

Scaffold Synthesis: It is used to construct biaryl or aryl-heteroaryl cores, which are privileged structures in many classes of drugs, including kinase inhibitors, GPCR modulators, and anti-infective agents.

-

Modulation of Properties: The fluorine atoms can block sites of metabolism, increasing a drug's half-life. They can also form specific hydrogen bonds or dipole interactions with protein targets, enhancing binding potency and selectivity.[4]

-

Intellectual Property: Introducing unique substitution patterns like this one is crucial for generating novel chemical entities with strong patent protection.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its well-defined reactivity, combined with the desirable properties conferred by its fluorine and methoxy substituents, makes it an invaluable asset for researchers in organic synthesis and drug discovery. A thorough understanding of its properties, handling requirements, and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the creation of next-generation chemical entities.

References

-

Martínez-Aguirre, M. A., Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link][19]

-

Villamil-Ramos, R., & Yatsimirsky, A. K. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available at: [Link][20]

-

Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. Available at: [Link][13]

-

Oka, N., Yamada, T., Sajiki, H., Akai, S., & Ikawa, T. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. ACS Publications. Available at: [Link][14]

-

Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Available at: [Link][15]

-

Angene Chemical. (2024). Safety Data Sheet for 2-Fluoro-3-Methoxyphenylboronic Acid. Available at: [Link][6]

-

PubChem. (n.d.). (3,4-Difluoro-2-methoxyphenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link][21]

-

Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Available at: [12]

-

Rodríguez-Cuamatzi, H., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link][22]

-

PubChem. (n.d.). 3,5-Difluoro-2-methoxyphenylboronic acid. National Center for Biotechnology Information. Available at: [Link][23]

-

Fraga, C. A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link][17]

-

ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Available at: [Link][16]

-

Al-Faiyz, Y. S. A. (2023). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules. Available at: [Link][4]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Available at: [Link][18]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link][2]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link][3]

-

Molander, G. A., & Trice, S. L. J. (2012). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. Available at: [Link][9]

-

Google Patents. (n.d.). WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. Available at: [11]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. angenechemical.com [angenechemical.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 11. WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate - Google Patents [patents.google.com]

- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 13. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]

- 21. (3,4-Difluoro-2-methoxyphenyl)boronic acid | C7H7BF2O3 | CID 53216751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. 2,4-Difluorophenylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 3,5-Difluoro-2-methoxyphenylboronic acid | C7H7BF2O3 | CID 2734607 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2,4-Difluoro-3-methoxyphenyl)boronic acid

This guide provides a comprehensive overview and detailed protocol for the synthesis of (2,4-Difluoro-3-methoxyphenyl)boronic acid, a key building block in modern medicinal chemistry and materials science. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the construction of complex biaryl structures.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development who require a robust and reproducible synthetic method.

Introduction and Strategic Approach

This compound is a valuable reagent due to the specific substitution pattern on the phenyl ring. The presence of two fluorine atoms and a methoxy group significantly influences the electronic properties and metabolic stability of molecules incorporating this moiety, making it a desirable component in the design of novel pharmaceuticals.

The synthesis of arylboronic acids is a well-established field in organic chemistry.[5][6] The most common and reliable methods involve the reaction of an organometallic species, such as a Grignard reagent or an organolithium compound, with a trialkyl borate ester, followed by acidic hydrolysis.[6][7][8] This guide will focus on a strategy involving the directed ortho-metalation of a suitable precursor, 1,3-difluoro-2-methoxybenzene, followed by borylation. This approach is chosen for its high regioselectivity, which is crucial for obtaining the desired isomer.

Synthetic Pathway Overview

The proposed synthetic pathway commences with the commercially available 1,3-difluoro-2-methoxybenzene. This precursor is subjected to a directed ortho-lithiation, followed by quenching with a borate ester and subsequent hydrolysis to yield the target boronic acid.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for the chosen conditions.

PART 1: Synthesis of the Organolithium Intermediate

The methoxy group in 1,3-difluoro-2-methoxybenzene is a powerful directing group for ortho-lithiation.[9][10][11] The fluorine atoms also influence the acidity of the aromatic protons, further favoring lithiation at the C4 position.[12]

Materials:

-

1,3-Difluoro-2-methoxybenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1,3-difluoro-2-methoxybenzene (1.0 eq).

-

Dissolve the starting material in anhydrous THF (approximately 10 mL per gram of starting material).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The formation of the lithium intermediate may be indicated by a color change.

PART 2: Borylation and Hydrolysis

The generated organolithium species is a potent nucleophile that readily reacts with the electrophilic boron atom of a trialkyl borate. Triisopropyl borate is often preferred due to its steric bulk, which can help to minimize the formation of over-addition byproducts.[13]

Materials:

-

Triisopropyl borate (B(OiPr)₃)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

Procedure:

-

To the cold (-78 °C) solution of the organolithium intermediate, add triisopropyl borate (1.2 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by adding 2 M aqueous HCl until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

PART 3: Workup and Purification

Aqueous workup is necessary to remove inorganic salts and water-soluble byproducts. The purification of boronic acids can sometimes be challenging due to their tendency to form boroxines upon dehydration and their amphiphilic nature.[14][15] Recrystallization is often an effective method for obtaining high-purity material.[15][16]

Materials:

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hexanes or Pentane

Procedure:

-

Transfer the reaction mixture to a separatory funnel and add ethyl acetate.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

For purification, dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexanes or pentane until the solution becomes cloudy.

-

Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.

-

Collect the crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Data and Characterization

| Compound | Molecular Weight | Expected Yield | Appearance | Key Spectroscopic Data (¹H NMR, ¹⁹F NMR, ¹¹B NMR) |

| This compound | 187.95 g/mol | 60-80% | White to off-white solid | Characteristic aromatic proton signals, distinct fluorine and boron NMR signals. |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Applications in Drug Development

Arylboronic acids are indispensable tools in modern drug discovery, primarily due to their role in the Suzuki-Miyaura cross-coupling reaction.[1][4] This reaction allows for the formation of carbon-carbon bonds between the arylboronic acid and various organic halides or triflates, enabling the synthesis of complex molecular architectures.[2][] The (2,4-difluoro-3-methoxyphenyl) moiety can be introduced into a lead compound to modulate its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to the biological target.

References

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

- Synthesis of aryl boronic acids.

-

Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. American Chemical Society. [Link]

-

Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. American Pharmaceutical Review. [Link]

-

REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. HETEROCYCLES, Vol. 86, No. 1, 2012. [Link]

-

Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development - ACS Publications. [Link]

- Process for purification of boronic acid and its derivatives.

- Synthesis of boronic esters and boronic acids using grignard reagents.

-

How to purify boronic acids/boronate esters?. ResearchGate. [Link]

-

Purification of boronic acids?. Reddit. [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemical Journal. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

-

Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. PMC - NIH. [Link]

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Directed (ortho) Metallation. University of Illinois. [Link]

- Process for preparing 1,3-difluorobenzene.

-

Practical Borylation of Alkyl C–H Bonds with Iridium Catalysts. UC Berkeley. [Link]

-

Mechanism of aromatic lithiation reactions--Importance of steric factors. Indian Academy of Sciences. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Directed Metalation: A Survival Guide. Baran Lab. [Link]

-

Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

-

Synthesis of Indoles via Domino Reactions of 2-Methoxytoluene and Nitriles. ACS Publications. [Link]

-

Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc. [Link]

- The synthetic method of 2,4 difluoro benzene methanamines.

-

Synthesis and styrene copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Preparation of 4-methylanisole. PrepChem.com. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 6. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 7. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 8. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 9. uwindsor.ca [uwindsor.ca]

- 10. baranlab.org [baranlab.org]

- 11. [PDF] Directed lithiation of simple aromatics and heteroc ycles for synthesis of substituted derivatives | Semantic Scholar [semanticscholar.org]

- 12. ias.ac.in [ias.ac.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

(2,4-Difluoro-3-methoxyphenyl)boronic acid CAS number and structure

An In-Depth Technical Guide to (2,4-Difluoro-3-methoxyphenyl)boronic acid: A Keystone Reagent in Modern Drug Discovery

Abstract

This compound has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct reactivity and selectivity, making it an invaluable tool for the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Authored for researchers, chemists, and drug development professionals, this document synthesizes field-proven insights and detailed protocols to facilitate its effective utilization in the laboratory.

Core Chemical Identity and Physicochemical Properties

This compound is an organoboron compound that serves as a stable, versatile intermediate in synthetic chemistry. Its identity and key properties are summarized below.

Table 1: Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 406482-18-6 | [1] |

| Molecular Formula | C₇H₇BF₂O₃ | [1] |

| Molecular Weight | 187.94 g/mol | [1] |

| IUPAC Name | This compound | N/A |

| SMILES | B(C1=C(C(=C(C=C1)F)OC)F)(O)O | [1] |

| Appearance | White to yellow crystal/powder | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms with positions B [label="B", pos="0,0!"]; O1 [label="O", pos="-1.2,-0.5!"]; H1 [label="H", pos="-1.8,-0.3!"]; O2 [label="O", pos="1.2,-0.5!"]; H2 [label="H", pos="1.8,-0.3!"]; C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,2.0!"]; C3 [label="C", pos="-1.3,3.5!"]; C4 [label="C", pos="0,4.0!"]; C5 [label="C", pos="1.3,3.5!"]; C6 [label="C", pos="1.3,2.0!"]; F1 [label="F", pos="-2.4,1.5!"]; O3 [label="O", pos="-2.4,4.2!"]; CH3 [label="CH₃", pos="-3.5,4.0!"]; F2 [label="F", pos="2.4,1.5!"]; // Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; // Substituent bonds B -- C1; B -- O1; B -- O2; O1 -- H1; O2 -- H2; C2 -- F1; C3 -- O3; O3 -- CH3; C6 -- F2; // Double bonds in the ring (approximate representation) edge [style=bold]; C1 -- C6; C2 -- C3; C4 -- C5;

}

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of substituted phenylboronic acids typically involves the reaction of an organometallic intermediate with a boron electrophile, such as trimethyl borate. For this compound, a common and effective strategy is the ortho-lithiation of a suitable precursor followed by borylation.

A plausible synthetic route starts from 1,3-difluoro-2-methoxybenzene. The methoxy group acts as a directed metalation group (DMG), guiding an organolithium reagent like n-butyllithium (n-BuLi) to deprotonate the adjacent ortho position (C4). This regioselectivity is a cornerstone of modern aromatic functionalization. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of trimethyl borate. The reaction is performed at low temperatures (e.g., -78 °C) to prevent side reactions and ensure stability of the organolithium intermediate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final boronic acid product.[3]

Causality in Synthesis:

-

Directed Ortho-Metalation: The choice of a methoxy-substituted precursor is deliberate. The oxygen's lone pairs coordinate to the lithium cation, lowering the activation energy for deprotonation at the adjacent carbon, thus ensuring high regioselectivity.

-

Low Temperature: Organolithium reagents are highly reactive. Maintaining temperatures at -78 °C (dry ice/acetone bath) is critical to prevent degradation and undesired side reactions, such as reaction with the solvent (e.g., THF).

-

Electrophile Choice: Trimethyl borate, B(OMe)₃, is an ideal boron source. It is sufficiently electrophilic to react with the aryllithium intermediate but is less prone to over-reaction than more reactive boron halides.

-

Acidic Workup: The initial product is a boronate ester. Hydrolysis with a mild acid (e.g., dilute HCl or H₂SO₄) is required to cleave the B-O-CH₃ bonds and form the B(OH)₂ moiety.[4]

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[5] This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals.[6][7]

The electronic properties of this specific boronic acid make it particularly interesting for drug discovery:

-

Fluorine Substituents: The two fluorine atoms at the 2- and 4-positions are strongly electron-withdrawing. This can influence the metabolic stability of the final molecule by blocking sites susceptible to oxidative metabolism (e.g., cytochrome P450). Furthermore, fluorine can alter the pKa of nearby functional groups and enhance binding affinity to protein targets through favorable electrostatic interactions.

-

Methoxy Substituent: The methoxy group at the 3-position is electron-donating and can serve as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.

This combination of substituents allows medicinal chemists to fine-tune the steric and electronic properties of drug candidates, potentially improving their efficacy, selectivity, and pharmacokinetic profiles.[8][9] Boronic acids are versatile building blocks for synthesizing complex molecules for pharmaceuticals and agrochemicals.[10]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the coupling of this compound with a generic aryl bromide (Ar-Br).

Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 equiv.)

-

Aryl Bromide (Ar-Br) (1.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 equiv.)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv.)

-

Toluene/Dioxane (4:1 mixture)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Deionized Water

Protocol Steps:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and PdCl₂(dppf) (0.05 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. The integrity of the inert atmosphere is critical as Pd(0), the active catalytic species, is sensitive to oxygen.

-

-

Solvent and Base Addition:

-

Under the inert atmosphere, add the toluene/dioxane solvent mixture.

-

Add the 2 M aqueous sodium carbonate solution. The biphasic condition facilitates the reaction, with the base activating the boronic acid in the aqueous phase and the coupling occurring in the organic phase.[11]

-

-

Reaction Execution:

-

Heat the mixture to 85-90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and then with brine to remove the base and other aqueous-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

-

Sources

- 1. achmem.com [achmem.com]

- 2. (2,3-Difluoro-4-methoxyphenyl)boronic acid | 170981-41-6 [sigmaaldrich.com]

- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 4. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. innospk.com [innospk.com]

- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi-res.com [mdpi-res.com]

- 8. mdpi.com [mdpi.com]

- 9. The Boron Advantage: The Evolution and Diversification of Boron’s Applications in Medicinal Chemistry | MDPI [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. organic-synthesis.com [organic-synthesis.com]

Spectroscopic Characterization of (2,4-Difluoro-3-methoxyphenyl)boronic acid: A Technical Guide for Advanced Research

Introduction: The Significance of (2,4-Difluoro-3-methoxyphenyl)boronic acid in Modern Drug Discovery

This compound is a sophisticated building block in the landscape of medicinal chemistry and organic synthesis. Its unique trifunctional substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on a phenylboronic acid scaffold—imparts nuanced reactivity and specific steric and electronic properties. These characteristics make it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in contemporary pharmaceutical agents. The fluorine substituents can enhance metabolic stability and binding affinity, while the methoxy group can modulate solubility and provide a handle for further functionalization.

This guide provides a comprehensive overview of the expected spectroscopic data for this compound. As direct experimental data for this specific compound is not widely available in public databases, this document presents predicted spectral data based on established principles of spectroscopy and analysis of structurally related compounds. The protocols and interpretations herein are designed to be a self-validating system for researchers, offering a robust framework for the characterization and quality control of this important synthetic intermediate.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are pivotal to interpreting its spectroscopic data. The molecule possesses a highly substituted aromatic ring, which will give rise to complex splitting patterns in Nuclear Magnetic Resonance (NMR) spectroscopy due to proton-proton and proton-fluorine couplings. The boronic acid moiety is known to exist in equilibrium with its trimeric anhydride form, a boroxine, which can influence both NMR and Infrared (IR) spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~7.5 | ddd | 1H | Ar-H |

| ~7.1 | ddd | 1H | Ar-H |

| ~5.5 (broad s) | 2H | B(OH)₂ | |

| ~4.0 | s | 3H | OCH₃ |

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent such as DMSO-d₆ or Methanol-d₄. The use of a hydrogen-bond-disrupting solvent is recommended to minimize the formation of boroxine anhydrides, which can lead to signal broadening and complex spectra.[1] Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Instrument: 400 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Standard proton pulse program.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) is used as an internal standard.

-

Interpretation and Causality

The ¹H NMR spectrum is anticipated to show two aromatic proton signals, each appearing as a doublet of doublet of doublets (ddd) due to coupling with the adjacent aromatic proton and the two fluorine atoms. The exact chemical shifts and coupling constants will be influenced by the electronic effects of the fluorine and methoxy substituents. The protons of the boronic acid group, -B(OH)₂, are expected to appear as a broad singlet due to rapid exchange with any residual water in the solvent. Its chemical shift can be highly variable. The methoxy protons will present as a sharp singlet at approximately 4.0 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~160 (dd) | Ar-C-F |

| ~155 (dd) | Ar-C-F |

| ~145 (d) | Ar-C-O |

| ~125 (dd) | Ar-C-H |

| ~115 (dd) | Ar-C-H |

| ~110 (broad) | Ar-C-B(OH)₂ |

| ~56 | OCH₃ |

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

¹³C NMR Acquisition:

-

Instrument: 100 MHz or higher field NMR spectrometer.

-

Solvent: DMSO-d₆.

-

Temperature: 298 K.

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

Referencing: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) is used as an internal standard.

-

Interpretation and Causality

The proton-decoupled ¹³C NMR spectrum is expected to display seven distinct signals. The carbons directly bonded to fluorine will appear as doublets of doublets due to one-bond and two-bond C-F coupling. The carbon attached to the boronic acid group often presents as a broad signal due to the quadrupolar relaxation of the boron nucleus.[2] The chemical shifts of the aromatic carbons are influenced by the electronegativity of the fluorine atoms and the electron-donating nature of the methoxy group.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data

| Chemical Shift (δ) ppm | Linewidth | Assignment |

| ~28-33 | Broad | Arylboronic acid |

| ~30-35 | Sharper | Boroxine anhydride |

Experimental Protocol

-

Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.6-0.7 mL of solvent) is often beneficial.

-

¹¹B NMR Acquisition:

-

Instrument: An NMR spectrometer equipped with a broadband probe.

-

Solvent: DMSO-d₆ or CDCl₃.

-

Temperature: 298 K.

-

Referencing: An external reference of BF₃·OEt₂ (δ = 0.0 ppm) is typically used.[3]

-

Interpretation and Causality

¹¹B NMR is a powerful tool for characterizing boronic acids. The chemical shift of the boron atom is sensitive to its coordination environment. For a tricoordinate arylboronic acid, a broad signal is expected in the range of 28-33 ppm.[3] If the compound exists in equilibrium with its cyclic boroxine anhydride, a second, often sharper signal may be observed at a slightly downfield shift (30-35 ppm).[3][4] The relative integration of these signals can provide information about the equilibrium position.

Infrared (IR) Spectroscopy

Expected Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (boronic acid dimer) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (OCH₃) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Strong | B-O stretch |

| ~1250 | Strong | Asymmetric C-O-C stretch |

| ~1050 | Strong | Symmetric C-O-C stretch |

| ~1100 | Strong | C-F stretch |

Experimental Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure to ensure good contact.

-

IR Spectrum Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer with a universal ATR accessory.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Interpretation and Causality

The IR spectrum will be dominated by a broad, strong absorption in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching of hydrogen-bonded boronic acid dimers.[5][6] The aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will be just below 3000 cm⁻¹.[7] The strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.[5] The presence of C-O and C-F bonds will give rise to strong absorptions in the fingerprint region.[7][8]

Mass Spectrometry (MS)

Expected Data

| m/z (Predicted) | Ion |

| 188.05 | [M+H]⁺ (for C₇H₇BF₂O₃) |

| 170.04 | [M-H₂O+H]⁺ |

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Mass Spectrum Acquisition (Electrospray Ionization - ESI):

-

Instrument: A mass spectrometer equipped with an ESI source.

-

Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Interpretation and Causality

In positive-ion ESI-MS, the protonated molecule [M+H]⁺ is expected to be observed. Boronic acids are prone to dehydration in the mass spectrometer, so a fragment corresponding to the loss of water ([M-H₂O+H]⁺) is also likely to be a prominent peak.[9] The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form boroxines, especially under thermal conditions, which can complicate spectral interpretation.[9]

Visualizing the Workflow

Sources

- 1. reddit.com [reddit.com]

- 2. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 9. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to (2,4-Difluoro-3-methoxyphenyl)boronic Acid and Its Isomers: Synthesis, Commercial Landscape, and Application in Cross-Coupling Chemistry

Abstract

This technical guide provides an in-depth analysis of (2,4-Difluoro-3-methoxyphenyl)boronic acid, a highly valuable reagent in modern medicinal chemistry and drug discovery. Recognizing the specific sourcing challenges for this exact isomer, this document offers a comprehensive overview of the commercial availability of its closely related structural isomers, which serve as critical alternatives for researchers. Furthermore, this guide details a robust, generalized synthetic protocol for accessing substituted phenylboronic acids from commercially available precursors. The primary application of these building blocks, the Suzuki-Miyaura cross-coupling reaction, is explored in detail, including a breakdown of the catalytic cycle and a field-proven experimental protocol. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to strategically source or synthesize these key intermediates and effectively implement them in complex molecule synthesis.

The Strategic Importance of Fluorinated Phenylboronic Acids in Medicinal Chemistry

Organoboronic acids and their derivatives are foundational pillars in contemporary organic synthesis, largely due to their stability, low toxicity, and exceptional versatility in carbon-carbon bond-forming reactions.[1][2] Among these, the Suzuki-Miyaura cross-coupling has become an indispensable tool for constructing biaryl and heteroaryl structures, which are prevalent motifs in a vast number of commercial drugs and clinical candidates.[3][4]

The incorporation of fluorine and methoxy groups onto the phenylboronic acid scaffold, as in the case of this compound, is a deliberate design choice in drug development.

-

Fluorine Substitution: The presence of fluorine atoms can significantly alter a molecule's physicochemical properties. It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate pKa, thereby improving cell membrane permeability and oral bioavailability.

-

Methoxy Group: The methoxy substituent acts as a hydrogen bond acceptor and can influence conformation and solubility, further refining the pharmacokinetic profile of a potential drug candidate.[5]

The specific substitution pattern of this compound makes it a desirable building block for creating novel chemical entities with finely tuned biological activities.[6][7]

Navigating the Commercial Landscape: Isomeric Specificity and Availability

A thorough investigation of the current chemical supplier landscape reveals that the specific isomer, This compound , is not listed as a readily available, off-the-shelf compound in major commercial catalogs. This sourcing challenge necessitates that researchers consider closely related and commercially accessible structural isomers as viable alternatives for their synthetic campaigns. These isomers often provide similar steric and electronic properties and can be used to generate diverse compound libraries for structure-activity relationship (SAR) studies.

The following table summarizes the key commercially available isomers, providing researchers with actionable sourcing information.

| Isomer Name | CAS Number | Representative Suppliers | Typical Purity |

| (3,4-Difluoro-2-methoxyphenyl)boronic acid | 905583-06-4 | BLDpharm, ChemScene, Synquest Labs | ≥96-98%[8][9][10] |

| (2,3-Difluoro-4-methoxyphenyl)boronic acid | 170981-41-6 | Chem-Impex, Sigma-Aldrich, TCI America | ≥97%[11][12] |

Synthetic Strategy: A General Protocol for Phenylboronic Acid Synthesis

For projects where the specific this compound isomer is indispensable, custom synthesis is a required approach. The most common and reliable method involves the lithiation of a corresponding aryl halide followed by quenching with a borate ester and subsequent acidic hydrolysis.[13][14] This method provides a predictable pathway to the desired product.

Experimental Protocol: General Synthesis via Lithiation-Boration

Causality: This protocol relies on a directed ortho-metalation or halogen-metal exchange. A strong organolithium base like n-butyllithium (n-BuLi) deprotonates the aromatic ring or exchanges with a halogen (typically bromine or iodine) at extremely low temperatures. This low temperature (-78 °C) is critical to prevent unwanted side reactions and decomposition of the highly reactive organolithium intermediate. The resulting aryllithium species is a potent nucleophile that readily attacks the electrophilic boron atom of a trialkyl borate. The final hydrolysis step with acid protonates the boronate ester to yield the final boronic acid.

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the starting material, (e.g., 1-bromo-2,4-difluoro-3-methoxybenzene) (1.0 equiv).

-

Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the starting material (approx. 0.2 M concentration).

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 equiv, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour after the addition is complete.

-

Boration: Slowly add trimethyl borate or triisopropyl borate (3.0 equiv) dropwise, again maintaining a temperature below -70 °C.

-

Warming & Quench: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight.

-

Hydrolysis: Cool the mixture to 0 °C in an ice bath and slowly add 1 M hydrochloric acid (HCl) to quench the reaction. Stir vigorously for 1-2 hours.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Purification: The crude product can be purified by recrystallization or silica gel chromatography to afford the pure phenylboronic acid.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

Trustworthiness: This protocol is a self-validating system. The use of a sealed pressure vessel, degassing with an inert gas (argon), and anhydrous solvents are all critical steps to protect the sensitive palladium catalyst from oxygen, which can lead to catalyst deactivation and poor yields. The choice of base and solvent system is based on extensive literature precedent for achieving high conversion rates. [15][16] Step-by-Step Methodology:

-

Vessel Preparation: To a pressure vessel or round-bottom flask equipped with a stir bar, add the aryl halide (1.0 equiv), the (difluoro-methoxyphenyl)boronic acid (1.1-1.5 equiv), and the base (e.g., cesium carbonate, 2.5 equiv).

-

Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

-

Solvent Addition: Under an argon atmosphere, add the solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 ratio). [15]The mixture should be sparged with argon for another 10 minutes to ensure it is thoroughly deoxygenated.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand) (0.1-5 mol%).

-

Reaction: Seal the vessel with a screw cap and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring overnight (12-18 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

While this compound presents a sourcing challenge due to its limited direct commercial availability, its structural isomers are readily accessible and serve as excellent substitutes for building diverse molecular libraries. For applications demanding the specific isomer, a well-established synthetic route via lithiation-boration offers a reliable path for its preparation. The utility of these fluorinated building blocks is most profoundly realized in the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method central to modern drug discovery. This guide provides the necessary technical insights and practical protocols to empower researchers to effectively source, synthesize, and apply these valuable reagents in their pursuit of novel therapeutic agents.

References

-

GlobalChemMall. This compound. [Link]

- Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

NINGBO INNO PHARMCHEM CO.,LTD. 2,3-Difluoro-4-methoxyphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Pharmaceutical Development. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

National Institutes of Health (NIH). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

ResearchGate. Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Ningbo Yono Chem Co., Ltd. Exploring 4-Methoxyphenylboronic Acid: Applications and Properties. [Link]

-

ResearchGate. Examples and highlights of boron chemistry in drug discovery. [Link]

-

National Institutes of Health (NIH). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

Sources

- 1. Boronic Acids | High Purity, Global Shipping [frontierspecialtychemicals.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BLDpharm - Bulk Product Details [bldpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. CAS 905583-06-4 | 6660-3-3W | MDL MFCD13181640 | 3,4-Difluoro-2-methoxyphenylboronic acid | SynQuest Laboratories [synquestlabs.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 2,3-Difluoro-4-methoxyphenylboronic Acid (contains varying amounts of Anhydride), TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 13. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 14. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 15. m.youtube.com [m.youtube.com]

- 16. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to (2,4-Difluoro-3-methoxyphenyl)boronic acid: Synthesis, Applications, and Expert Protocols

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of (2,4-Difluoro-3-methoxyphenyl)boronic acid. We will delve into its synthesis, key applications in organic chemistry, and provide field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Introduction: A Versatile Building Block in Modern Synthesis

This compound is a valuable synthetic intermediate, particularly in the realm of medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct electronic properties that are highly sought after in the design of novel molecules. The fluorine substituents can enhance metabolic stability, lipophilicity, and binding affinity of a target molecule, making this boronic acid a key component in the synthesis of complex pharmaceuticals.[1]

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[2] This powerful carbon-carbon bond-forming reaction allows for the efficient construction of biaryl and substituted aromatic compounds, which are common motifs in biologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇BF₂O₃ | [3] |

| Molecular Weight | 187.94 g/mol | [3][4] |

| Appearance | White to off-white powder/crystals | [3] |

| CAS Number | 170981-41-6 | [3] |

| Purity | Typically ≥97% | [3] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of aryl boronic acids often involves the reaction of an organometallic reagent (like a Grignard or organolithium species) with a trialkyl borate ester, followed by acidic hydrolysis.[5][6] The following protocol is a representative synthesis adapted from procedures for structurally similar compounds.[5][7][8]

Diagram 1: Synthetic Workflow for this compound

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Difluoro-2-methoxybenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Trimethyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 1,3-difluoro-2-methoxybenzene and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium solution dropwise to the cooled solution, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1-2 hours. The formation of the lithiated intermediate is crucial for the subsequent step.

-

Boration: Add trimethyl borate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for another hour before gradually warming to room temperature overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a white to off-white solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[2][9] this compound is an excellent coupling partner in these reactions, allowing for the introduction of the 2,4-difluoro-3-methoxyphenyl moiety into a wide range of molecules.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., dioxane/water, toluene, or DMF)

-

Schlenk flask or microwave vial

-

Magnetic stirrer

-

Inert atmosphere setup

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain the desired biaryl compound.

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be self-validating. For instance, in the synthesis of the boronic acid, monitoring the reaction by TLC or GC-MS at various stages can confirm the consumption of starting material and the formation of the product. Similarly, in the Suzuki coupling, the disappearance of the limiting reagent (typically the aryl halide) and the appearance of the more non-polar product spot on a TLC plate provide a quick and reliable indication of reaction progress. For definitive structural confirmation, NMR and mass spectrometry of the purified product are essential.

Conclusion and Future Outlook

This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its unique electronic properties and its utility in robust C-C bond-forming reactions make it an invaluable building block for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science.[10] The continued exploration of its reactivity and the development of more efficient catalytic systems will undoubtedly expand its applications in the years to come.

References

- This compound - CymitQuimica. (URL: )

- 2,3-Difluoro-4-methoxyphenylboronic acid - Chem-Impex. (URL: )

- 2,4-Difluorophenylboronic acid synthesis - ChemicalBook. (URL: )

- PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - P

- 2,3-Difluoro-4-methoxyphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Pharmaceutical Development - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (URL: )

- WO2013102078A1 - Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)

- 4-Fluoro-3-methoxyphenylboronic acid - African Rock Art. (URL: )

- Suzuki Coupling - Organic Chemistry Portal. (URL: )

- A Comparative Guide to 3,4-Difluorophenylboronic Acid and Other Fluorinated Reagents in Suzuki-Miyaura Cross-Coupling - Benchchem. (URL: )

- Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. (URL: )

- (12)

- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substr

- (3,4-Difluoro-2-methoxyphenyl)boronic acid | C7H7BF2O3 | CID 53216751 - PubChem. (URL: )

- 1190989-12-8|(2,4-Difluoro-3-(methoxycarbonyl)phenyl)boronic acid - BLDpharm. (URL: )

- Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.

- EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Deriv

- 162101-31-7, 2-Fluoro-4-methoxyphenylboronic acid Formula - ECHEMI. (URL: )

- 3-Methoxyphenylboronic acid synthesis - ChemicalBook. (URL: )

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- (2,3-Difluoro-4-methoxyphenyl)boronic acid | 170981-41-6 - Sigma-Aldrich. (URL: )

- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). (URL: )

Sources

- 1. benchchem.com [benchchem.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. chemimpex.com [chemimpex.com]

- 4. (3,4-Difluoro-2-methoxyphenyl)boronic acid | C7H7BF2O3 | CID 53216751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 3-Methoxyphenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678 [data.epo.org]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

The Ascendancy of Difluorinated Phenylboronic Acids: A Technical Guide to Novel Applications

Introduction: Beyond a Building Block – The Strategic Advantage of Difluorination

For decades, phenylboronic acid has been a cornerstone of synthetic chemistry, most notably for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. However, the strategic incorporation of fluorine atoms onto the phenyl ring, specifically creating difluorinated phenylboronic acids (DFPBAs), has unlocked a new realm of possibilities, transforming this humble building block into a sophisticated tool for addressing complex challenges in drug discovery, materials science, and chemical biology.

The introduction of fluorine imparts a unique combination of properties, including increased metabolic stability, altered lipophilicity, and modified electronic characteristics, all of which can significantly enhance the performance of the final product.[1] The electron-withdrawing nature of fluorine atoms influences the physicochemical properties of the boronic acid, such as its Lewis acidity, which in turn modulates its reactivity and interactions with biological targets.[2][3] This guide provides an in-depth exploration of the novel applications of DFPBAs, moving beyond their traditional role in cross-coupling reactions to their emerging prominence as enzyme inhibitors, advanced materials components, and specialized probes in chemical biology. We will delve into the causality behind experimental choices, provide actionable protocols, and present data-driven insights to empower researchers in harnessing the full potential of these remarkable molecules.

I. The Foundational Chemistry of Difluorinated Phenylboronic Acids

A thorough understanding of the synthesis and inherent properties of DFPBAs is paramount to their effective application. The fluorine substituents, depending on their position, create a unique electronic and steric environment that dictates reactivity.

Synthesis of Difluorinated Phenylboronic Acids

The most common route to arylboronic acids involves the reaction of an organometallic reagent (like a Grignard or organolithium) with a trialkyl borate, followed by acidic hydrolysis.[4] This method is readily adaptable for the synthesis of DFPBAs.

Experimental Protocol: Synthesis of 3,5-Difluorophenylboronic Acid

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3,5-difluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to maintain a gentle reflux. After the addition is complete, the reaction mixture is stirred at reflux for an additional 1-2 hours until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. Trimethyl borate (1.5 eq), dissolved in anhydrous THF, is added dropwise, ensuring the internal temperature does not exceed -60 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Workup: The reaction is quenched by the slow addition of cooled 2 M hydrochloric acid. The mixture is stirred for 1 hour. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to yield pure 3,5-difluorophenylboronic acid.[5]

Physicochemical Properties: The Impact of Fluorine

The strong electron-withdrawing inductive effect of fluorine atoms significantly increases the Lewis acidity of the boron center in DFPBAs compared to their non-fluorinated counterparts. This is reflected in their lower pKa values. This enhanced acidity can facilitate the formation of the reactive boronate species required for transmetalation in cross-coupling reactions.[3]

| Compound | pKa (Predicted/Estimated) | Key Physicochemical Characteristics |

| Phenylboronic Acid | ~8.8-9.2 | Baseline reactivity. |

| 4-Fluorophenylboronic Acid | Lower than Phenylboronic Acid | Increased Lewis acidity due to the -I effect of fluorine. |

| 2,4-Difluorophenylboronic Acid | Lower than monofluorinated analogs | Significant increase in Lewis acidity; potential for steric hindrance from the ortho-fluorine. |

| 3,5-Difluorophenylboronic Acid | 6.46 (Predicted)[6] | Strong inductive effect from two meta-fluorines, leading to high Lewis acidity and enhanced reactivity in many cases. |

Table 1: Comparative physicochemical properties of selected phenylboronic acids.

II. Advanced Applications in Organic Synthesis

While the Suzuki-Miyaura reaction is the most well-known application, the unique properties of DFPBAs have led to the development of highly efficient and specialized protocols.

Suzuki-Miyaura Cross-Coupling: A Deeper Dive

The increased Lewis acidity of DFPBAs can lead to faster transmetalation steps, often resulting in higher yields and shorter reaction times. However, the electron-deficient nature of the aromatic ring can also make them more susceptible to protodeboronation, especially under strongly basic conditions.[2] The choice of catalyst, ligand, and base is therefore critical for success.

Causality in Catalyst and Ligand Selection:

For electron-deficient arylboronic acids like DFPBAs, palladium catalysts paired with electron-rich, bulky phosphine ligands are often the most effective.[7][8]

-

Palladium Precursors: Pd(OAc)₂ and Pd₂(dba)₃ are common choices as they are readily reduced in situ to the active Pd(0) species.

-

Ligands: Buchwald's biarylphosphines (e.g., XPhos, SPhos) are highly effective. Their bulkiness promotes the reductive elimination step, while their electron-donating nature facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. For aryl chlorides, which are less reactive, highly active P,O-ligands can be employed to generate stable and efficient catalytic intermediates.[9]

-

Bases: A moderately strong base is often preferred to minimize protodeboronation. K₃PO₄ and K₂CO₃ are frequently used as they are effective in promoting the reaction without causing significant degradation of the boronic acid.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 2,4-Difluorophenylboronic Acid with 4-Bromoanisole